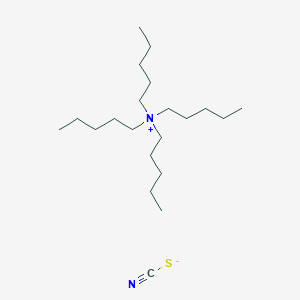
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
Übersicht
Beschreibung
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . It has a molecular formula of C11H9NO2S .
Synthesis Analysis
This compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular structure of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is represented by the formula C11H9NO2S . The compound has a molecular weight of 219.26 g/mol .Chemical Reactions Analysis
The compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane). The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.26 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress. “2-(3-Methoxyphenyl)thiazole-4-carbaldehyde” can be utilized in the development of new antioxidant agents that may help in mitigating oxidative damage in biological systems, potentially leading to treatments for diseases associated with oxidative stress .
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This particular compound could be synthesized into new drugs that target pain and inflammation, offering alternatives to current medications with possibly fewer side effects .
Antimicrobial and Antifungal Applications
The thiazole moiety is a common feature in many antimicrobial and antifungal agents. Research into “2-(3-Methoxyphenyl)thiazole-4-carbaldehyde” could lead to the creation of novel drugs that combat resistant strains of bacteria and fungi, addressing a growing concern in global health .
Antitumor and Cytotoxic Applications
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This compound could be pivotal in the synthesis of new chemotherapeutic agents, particularly targeting prostate cancer, as it has shown potent effects on tumor cell lines in previous studies .
Neuroprotective Applications
The neuroprotective potential of thiazole compounds is an area of significant interest. “2-(3-Methoxyphenyl)thiazole-4-carbaldehyde” could be explored for its ability to protect neuronal cells, which may lead to breakthroughs in treating neurodegenerative diseases .
Antiviral Applications
Given the ongoing need for effective antiviral drugs, the thiazole ring’s presence in antiretroviral medications suggests that “2-(3-Methoxyphenyl)thiazole-4-carbaldehyde” might be a candidate for developing new antiviral therapies, possibly even targeting HIV .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYGUZCRCHMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366612 | |
| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde | |
CAS RN |
749902-11-2 | |
| Record name | 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749902-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)






